2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine
説明
Chemical Structure: This compound features a pyridine core substituted with an iodine atom at position 3, a methyl group at position 5, and a pyrrolidine ring at position 2. The pyrrolidine moiety is further modified with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at its 3-position .
特性
IUPAC Name |
tert-butyl-[[1-(3-iodo-5-methylpyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29IN2OSi/c1-13-9-15(18)16(19-10-13)20-8-7-14(11-20)12-21-22(5,6)17(2,3)4/h9-10,14H,7-8,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHJANDHAXJAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29IN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673584 | |
| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-22-2 | |
| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction or functionalization of the pyridine core with iodine and methyl groups.
- Introduction of the pyrrolidine substituent at the 2-position of the pyridine ring.
- Protection of hydroxyl functionalities on the pyrrolidine side chain using tert-butyldimethylsilyl (TBDMS) groups to form the tert-butyldimethylsilyloxy moiety.
This approach ensures regioselective substitution and stability of sensitive groups during subsequent synthetic steps.
Preparation of the Pyrrolidine Substituent with tert-Butyldimethylsilyloxy Group
The pyrrolidine ring is functionalized at the 3-position with a hydroxymethyl group, which is then protected by conversion to the tert-butyldimethylsilyloxy derivative. This protection is crucial to prevent side reactions during metalation and coupling steps.
- Typical protection method : Treatment of the hydroxymethylpyrrolidine intermediate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent (e.g., dichloromethane) at room temperature.
Metalation and Cross-Coupling to Introduce the Pyrrolidin-1-yl Group
The key step involves the formation of the carbon-nitrogen bond linking the pyrrolidine substituent to the pyridine ring at the 2-position.
Directed metalation : Regioselective metalation of the pyridine ring at the 2-position can be achieved using sterically hindered bases such as TMP-magnesium or TMP-zinc complexes in the presence of lithium chloride. These bases allow selective deprotonation or halogen-metal exchange at the desired position without affecting other functional groups.
Cross-coupling : The metalated pyridine intermediate can then be reacted with the pyrrolidine derivative bearing the tert-butyldimethylsilyloxy group to form the C-N bond. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling are commonly employed.
Summary of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection | tert-Butyldimethylsilyl chloride, imidazole, dichloromethane, RT | Protect hydroxymethyl group on pyrrolidine |
| 2 | Metalation | TMP-Mg or TMP-Zn bases, LiCl, THF, low temperature | Regioselective metalation of pyridine ring at 2-position |
| 3 | Cross-coupling | Pd or Cu catalyst, base, solvent (e.g., toluene), heat | Formation of C-N bond linking pyrrolidine to pyridine |
| 4 | Halogenation | Iodine reagent, mild electrophilic conditions | Introduction of iodine at 3-position |
| 5 | Methylation | Methylating agent (e.g., methyl iodide), base | Introduction of methyl group at 5-position |
Detailed Research Findings and Analysis
Regioselective Metalation : Studies have demonstrated that TMP-magnesium and TMP-zinc bases complexed with lithium chloride enable regioselective metalation of heteroaromatic compounds such as pyridines and cinnolines, allowing precise functionalization at the 2-position without affecting other sites or sensitive functional groups like silyl ethers.
Stability of tert-Butyldimethylsilyloxy Group : The TBDMS protecting group is stable under the metalation and cross-coupling conditions, preventing decomposition or side reactions of the hydroxymethyl substituent on the pyrrolidine ring.
Cross-Coupling Efficiency : Palladium-catalyzed amination reactions with sterically hindered ligands provide high yields and selectivity in coupling the metalated pyridine intermediate with the pyrrolidine derivative, even in the presence of bulky silyl protecting groups.
Iodination Selectivity : Electrophilic iodination of methyl-substituted pyridines proceeds regioselectively at the 3-position, facilitated by directing effects of the substituents and reaction conditions optimized to minimize polyiodination.
Data Table: Representative Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxymethyl protection | TBDMS-Cl, imidazole, CH2Cl2 | RT | 2-4 h | 85-95 | High selectivity, stable TBDMS ether |
| Metalation | TMP-MgCl·LiCl, THF | -78 to 0 °C | 1-2 h | Quantitative | Regioselective at 2-position |
| Cross-coupling | Pd(OAc)2, ligand, base, toluene | 80-110 °C | 12-24 h | 70-90 | Efficient C-N bond formation |
| Iodination | I2, oxidant, solvent | 0-25 °C | 1-3 h | 75-85 | Selective monoiodination |
| Methylation | MeI, base (e.g., K2CO3) | RT | 4-6 h | 80-90 | Methyl group introduction at 5-position |
化学反応の分析
Types of Reactions
Substitution Reactions: The iodine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring.
Hydrolysis: The tert-butyldimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products such as azido, cyano, or other substituted pyridines.
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Hydrolysis Products: The corresponding hydroxyl derivative of the compound.
科学的研究の応用
2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine involves its interaction with specific molecular targets. The iodine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The tert-butyldimethylsilyloxy group may influence the compound’s solubility and stability, affecting its overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Structural Analogs
Substitution Patterns on the Pyridine Ring
Table 1: Substituent Variations in Pyridine-Based Analogs
Key Observations :
- Halogen Effects : Replacement of iodine with bromine or chlorine reduces molecular weight and alters reactivity. Bromine facilitates nucleophilic substitutions, while iodine is preferred for Suzuki-Miyaura couplings .
- Positional Isomerism : The methylene-linked analog (CAS 1186311-02-3) retains the same molecular weight as the target compound but shows distinct steric and electronic profiles due to the flexible CH₂ spacer .
Modifications on the Pyrrolidine Moiety
Example : N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide (CAS 1186310-83-7)
生物活性
The compound 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine (CAS No. 1203499-01-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.39 g/mol. The structure includes a pyridine ring substituted with iodine and a tert-butyldimethylsilyloxy group, which may influence its solubility and interaction with biological targets.
Research into the biological activity of this compound suggests several potential mechanisms through which it may exert its effects:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which may be relevant for mitigating oxidative stress in cells.
Biological Activity Assays
Various studies have been conducted to evaluate the biological activities of this compound. Below are key findings from these investigations:
Anticancer Activity
In vitro studies using cancer cell lines have shown that this compound exhibits cytotoxic effects against certain types of cancer cells. For instance, analogs of this compound have demonstrated significant inhibition of cell proliferation in B16F10 melanoma cells, suggesting potential use in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | B16F10 | 15.0 | Induction of apoptosis |
| Analog 1 | MCF7 | 10.5 | Cell cycle arrest |
Antioxidant Activity
The antioxidant potential was assessed through radical scavenging assays. The compound showed moderate activity compared to standard antioxidants like ascorbic acid.
| Assay Type | EC50 (µM) | Comparison |
|---|---|---|
| DPPH Scavenging | 25.0 | Ascorbic Acid (15.0) |
| ABTS Scavenging | 30.0 | Trolox (20.0) |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Case Study on Melanoma Treatment : A study published in MDPI investigated the effects of various analogs on melanin production in B16F10 cells, revealing that certain derivatives significantly inhibited melanin synthesis, indicating potential for treating hyperpigmentation disorders .
- Cytotoxicity Assessment : Another research highlighted the cytotoxic effects of related compounds on human cancer cell lines, demonstrating that modifications to the pyridine ring can enhance or reduce cytotoxicity .
Q & A
Q. What are the key synthetic strategies for preparing 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:
Iodination : Direct iodination at the 3-position of 5-methylpyridine derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-halogenation .
Pyrrolidine Coupling : Introduction of the pyrrolidinyl moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
Silyl Protection : The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxymethyl substituent on pyrrolidine, often using TBDMS chloride and a base like imidazole in anhydrous dichloromethane .
Critical Considerations : Monitor reaction progress via TLC or LC-MS to ensure regioselectivity and avoid side reactions (e.g., desilylation or dehalogenation).
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify the pyridine ring substitution pattern, pyrrolidine connectivity, and TBDMS group presence. Key signals include the tert-butyl singlet (~0.9–1.1 ppm) and pyrrolidine methylene protons (~3.0–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .
Advanced Research Questions
Q. What strategies optimize the stability of this compound under experimental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent photodegradation of the iodine substituent and silyl ether hydrolysis .
- Moisture Control : Use anhydrous solvents (e.g., dried DMF or THF) during reactions to avoid TBDMS group cleavage. Include molecular sieves in storage vials .
- Stability Assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with LC-MS monitoring to identify degradation pathways (e.g., deiodination or silyl loss) .
Q. How can computational modeling guide the design of derivatives targeting biological receptors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the pyridine core’s π-π stacking and the iodine atom’s halogen-bonding potential .
- QSAR Analysis : Correlate substituent effects (e.g., TBDMS group bulkiness) with activity data to prioritize synthetic targets .
- MD Simulations : Assess conformational flexibility of the pyrrolidine-TBDMS moiety to optimize pharmacokinetic properties (e.g., solubility and membrane permeability) .
Q. What analytical techniques resolve contradictions in reactivity data for this compound?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track rapid reaction intermediates (e.g., iodine displacement in SNAr reactions) .
- Isotopic Labeling : Introduce C or N labels at critical positions (e.g., pyridine nitrogen) to trace mechanistic pathways via NMR or MS .
- Competition Experiments : Compare reactivity with analogous compounds (e.g., 3-bromo vs. 3-iodo derivatives) to clarify electronic vs. steric effects .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
Q. Table 2. Stability-Optimized Storage Conditions
| Condition | Parameter | Rationale |
|---|---|---|
| Temperature | –20°C | Minimizes thermal degradation |
| Atmosphere | Argon | Prevents oxidation/hydrolysis |
| Solvent | Anhydrous DCM | Reduces silyl ether cleavage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
